Cas no 1185-10-0 (3-methylpentane-2,3,4-triol)

3-methylpentane-2,3,4-triol is a versatile organic compound known for its unique structural properties. This multifunctional alcohol features three hydroxyl groups, enabling its use in various applications, including synthetic chemistry and pharmaceuticals. Its high purity and stability make it ideal for complex reactions, while its specificity allows for precise functionalization in organic synthesis.
3-methylpentane-2,3,4-triol structure
3-methylpentane-2,3,4-triol structure
Product Name:3-methylpentane-2,3,4-triol
CAS No:1185-10-0
MF:C6H14O3
MW:134.173562526703
CID:895445
PubChem ID:18353905
Update Time:2025-10-31

3-methylpentane-2,3,4-triol Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2,3,4-pentanetriol
    • 3-methylpentane-2,3,4-triol
    • Inchi: 1S/C6H14O3/c1-4(7)6(3,9)5(2)8/h4-5,7-9H,1-3H3
    • InChI Key: FOVLHFSUVQWMCM-UHFFFAOYSA-N
    • SMILES: OC(C)(C(C)O)C(C)O

Computed Properties

  • Exact Mass: 134.09432
  • Monoisotopic Mass: 134.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 84.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • PSA: 60.69

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Additional information on 3-methylpentane-2,3,4-triol

Introduction to 3-methylpentane-2,3,4-triol (CAS No: 1185-10-0)

3-methylpentane-2,3,4-triol, with the chemical formula C₆H₁₂O₃, is a polyol compound characterized by its three hydroxyl (-OH) groups attached to a five-carbon chain with a methyl substitution at the third carbon. This compound, identified by its CAS number 1185-10-0, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. The presence of multiple hydroxyl groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of complex molecules.

The structural configuration of 3-methylpentane-2,3,4-triol contributes to its reactivity and functionality. The compound exhibits both aliphatic and polyhydroxy characteristics, enabling it to participate in a wide range of chemical reactions such as esterification, etherification, and oxidation processes. These properties make it a valuable building block in the synthesis of more intricate organic molecules, including potential pharmaceutical intermediates and specialty chemicals.

In recent years, 3-methylpentane-2,3,4-triol has been studied for its role in biochemical pathways and its potential applications in drug development. The compound’s polyol structure resembles that of certain natural products found in plants and microorganisms, which have been investigated for their bioactive properties. Researchers are particularly interested in exploring how modifications to the hydroxyl groups can enhance the pharmacological activity of derivatives derived from this compound.

One of the most compelling areas of research involving 3-methylpentane-2,3,4-triol is its application as a precursor in the synthesis of chiral compounds. The asymmetry introduced by the methyl group and the hydroxyl substituents allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry significantly influences efficacy and safety. Current studies are focusing on optimizing synthetic routes to produce enantiomerically enriched forms of 3-methylpentane-2,3,4-triol derivatives using advanced catalytic methods.

The compound’s stability under various conditions has also been a subject of investigation. Researchers are examining how 3-methylpentane-2,3,4-triol behaves under different pH levels and temperatures to determine its suitability for industrial-scale applications. Additionally, its solubility profile in both polar and non-polar solvents is being studied to improve its integration into diverse chemical processes. These studies aim to enhance the practicality of using 3-methylpentane-2,3,4-triol as an industrial intermediate.

Another emerging area is the exploration of 3-methylpentane-2,3,4-triol as a potential candidate for green chemistry initiatives. Given its biodegradable nature and non-toxic profile, researchers are investigating ways to incorporate it into environmentally friendly synthetic pathways. This includes studying its degradation products and assessing any cumulative environmental impact. Such efforts align with global trends toward sustainable chemical manufacturing practices.

The pharmaceutical industry has shown particular interest in 3-methylpentane-2,3,4-triol due to its potential as a starting material for antiviral and anti-inflammatory agents. Preliminary studies suggest that derivatives of this compound may interfere with key metabolic pathways in pathogens or modulate inflammatory responses without significant side effects. Further preclinical trials are underway to validate these hypotheses and identify promising lead compounds.

In conclusion, 3-methylpentane-2, , 4-triol (CAS No: 1185-10-0) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in synthetic chemistry, pharmaceutical development, and sustainable industrial practices. As research continues to uncover new applications for this molecule, it is poised to play an increasingly important role in advancing chemical science and related industries.

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